4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is a benzoic acid derivative specifically designed as an inhibitor for the influenza virus neuraminidase protein. [] It serves as a rudimentary inhibitor in the development of more potent benzoic acid-based antiviral drugs. [] This compound is classified as an aromatic carboxylic acid. Its role in scientific research primarily revolves around its potential as an anti-influenza agent and its utility in understanding the structural basis of neuraminidase inhibition.
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid is a chemical compound with the molecular formula CHNO and a molecular weight of 240.17 g/mol. It is recognized for its potential applications in scientific research, particularly as an inhibitor of the neuraminidase enzyme found in influenza viruses. This compound is classified under acylaminobenzoic acids and derivatives, which are organic compounds characterized by an amino group attached to a benzoic acid structure.
This compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research purposes. Its classification as an acylaminobenzoic acid derivative places it within a group of compounds that exhibit significant biological activity, particularly in the context of antiviral research.
The synthesis of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid can be achieved through various chemical methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry may be employed to confirm the identity and purity of the synthesized compound.
The molecular structure of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid features a benzoic acid core with three substituents:
The compound crystallizes as hydrogen-bonded dimers, with specific dihedral angles noted for its substituents relative to the planar phenyl moiety:
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid participates in several notable chemical reactions:
The binding affinity and kinetics of this compound with neuraminidase can be studied using enzyme assays, providing insights into its efficacy as an antiviral agent.
The mechanism by which 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid exerts its effects primarily involves:
Studies indicate that while this compound demonstrates moderate inhibitory activity against neuraminidase, further optimization may be necessary to enhance its potency as an antiviral drug .
Relevant data from crystallographic studies reveal insights into its intermolecular interactions and stability profiles .
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid has several significant applications in scientific research:
The compound's systematic IUPAC name, 4-acetamido-3-hydroxy-5-nitrobenzoic acid, precisely defines its substitution pattern on the benzoic acid core: an acetamido group (-NHCOCH₃) at position 4, a hydroxyl group (-OH) at position 3, and a nitro group (-NO₂) at position 5. This arrangement creates a complementary electronic distribution where the electron-withdrawing nitro and carboxyl groups flank the hydrogen-bond donating hydroxyl and the hydrogen-bond accepting acetamido moiety. The molecular formula is C₉H₈N₂O₆, with a molecular weight of 240.17 g/mol and a CAS registry number of 162252-45-1 [3] [6]. Alternative designations include BANA-105 and ST1, reflecting its research context as a benzoic acid neuraminidase inhibitor analog [6].
Table 1: Fundamental Chemical Identifiers of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid
Property | Value |
---|---|
Systematic IUPAC Name | 4-Acetamido-3-hydroxy-5-nitrobenzoic acid |
Molecular Formula | C₉H₈N₂O₆ |
Molecular Weight | 240.17 g/mol |
CAS Registry Number | 162252-45-1 |
Alternative Names | BANA-105, ST1 |
Canonical SMILES | CC(=O)NC1=C(C=C(C=C1O)C(=O)O)N+[O-] |
InChI Key | JIDRTCHFBHJIDG-UHFFFAOYSA-N |
Crystallographic analysis reveals key structural features critical to its biological function. The benzoic acid ring itself is planar, as expected for aromatic systems, but the substituents adopt distinct dihedral angles relative to this plane: the carboxyl group at 5.0(3)°, the nitro group at 45.0(2)°, and the acetylamino group at 37.3(1)°. These angular dispositions orient the functional groups for optimal intermolecular interactions. In the crystalline state, molecules form hydrogen-bonded dimers via carboxyl-carboxyl interactions, a structural motif that may influence its binding behavior in biological systems. The hydroxyl group participates in strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen of the acetamido group, creating a pseudo-six-membered ring that influences conformational stability and molecular recognition [2] [3]. This precise three-dimensional arrangement of hydrogen bond donors (hydroxyl, amide NH), acceptors (nitro, carbonyl, carboxylate), and the hydrophobic methyl group creates a multifaceted recognition surface tailored for enzyme interaction.
The strategic design of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid emerged in the mid-1990s as part of a paradigm shift in neuraminidase inhibitor development. Following the structural elucidation of influenza neuraminidase complexes with sialic acid analogs like DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid), researchers sought chemically stable, synthetically accessible scaffolds that could mimic the transition state of sialic acid cleavage while overcoming the pharmacokinetic limitations of carbohydrate-based drugs [8]. Benzoic acid derivatives presented an attractive alternative due to their synthetic versatility, metabolic stability, and ability to present functional groups in geometrically defined orientations.
This compound was specifically engineered through structure-based drug design utilizing X-ray crystallography of neuraminidase active sites. Researchers identified that conserved residues (Arg118, Arg292, Arg371, Glu119, Asp151, Glu227) formed a topographically consistent binding pocket across influenza A and B strains. Molecular modeling suggested that strategically substituted benzoic acids could engage these residues through electrostatic, hydrogen bonding, and hydrophobic interactions. The design incorporated three key elements: 1) The carboxylic acid to mimic sialic acid's carboxylate and interact with the arginine triad; 2) The acetamido group positioned to occupy the hydrophobic pocket lined by Trp178 and Ile222; 3) The nitro group as a strongly electron-withdrawing substituent to enhance acidity and provide hydrogen-bond acceptor capability [3] .
Early synthetic efforts yielded moderate neuraminidase inhibitory activity (IC₅₀ in micromolar range), confirming the validity of the aromatic scaffold approach. While its potency was less than later-developed clinical inhibitors like zanamivir, its significance lies in establishing the benzoic acid moiety as a viable pharmacophore for neuraminidase inhibition. This foundational work directly enabled the development of more potent derivatives featuring guanidino substitutions and optimized hydrophobic elements, validating the structure-based design strategy for antiviral discovery [8]. The compound's crystallization with neuraminidase from influenza A/Tokyo/3/67 (H2N2) and B/Lee/40 strains provided the first atomic-level visualization of aromatic inhibitors bound to the active site, offering critical insights for subsequent optimization [2] .
Neuraminidase performs an essential function in the influenza viral life cycle by cleaving terminal sialic acid residues from host cell glycoconjugates, enabling the release and spread of progeny virions. Inhibition of this enzyme traps viral particles on the cell surface, preventing infection of new cells and containing viral propagation. 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid binds specifically to the conserved active site of influenza neuraminidase, competitively inhibiting its enzymatic activity [1] [8]. Biochemical studies confirm its direct interaction with influenza A (H2N2 and other strains) and influenza B neuraminidases, establishing its broad-spectrum potential against diverse influenza subtypes [1] .
Table 2: Molecular Interactions of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid with Influenza Neuraminidase
Functional Group | Interacting Neuraminidase Residues | Interaction Type |
---|---|---|
Carboxylate Group | Arg118, Arg292, Arg371 | Salt bridges/Electrostatic |
Acetamido Carbonyl | Asp151 | Hydrogen bonding |
Hydroxyl Group | Glu119, Glu227 | Hydrogen bonding |
Nitro Group | Arg152, Water molecules | Hydrogen bonding/Polar interactions |
Aromatic Ring | Trp178, Ile222 | Hydrophobic/Stacking interactions |
Crystallographic evidence from complexes with N2 neuraminidase (A/Tokyo/3/67) demonstrates that the inhibitor occupies the sialic acid binding pocket with its carboxylate group anchored by ionic interactions with the conserved arginine triad (Arg118, Arg292, Arg371). The hydroxyl group forms hydrogen bonds with Glu119 and Glu227, while the acetamido carbonyl interacts with Asp151. The nitro group extends toward the hydrophobic pocket, engaging Arg152 through water-mediated hydrogen bonds. Importantly, the planar benzoic acid core aligns parallel to the indole ring of Trp178, facilitating π-stacking interactions that contribute significantly to binding affinity . This binding mode effectively blocks substrate access and catalytic function, validated through enzymatic assays showing concentration-dependent neuraminidase inhibition [3] .
While its potency is moderate compared to later-generation inhibitors, its significance lies in its role as a structural prototype. The compound demonstrates that non-carbohydrate, synthetically tractable aromatic compounds can achieve specific inhibition of viral neuraminidase. This finding redirected medicinal chemistry efforts toward benzoic acid derivatives and related aromatic systems, leading to compounds with improved binding affinities and pharmacological properties. Research on this scaffold continues to explore modifications such as guanidinium substitutions at the amino position and alkylation of the hydroxyl group to enhance interactions with the 150-cavity—a hydrophobic region adjacent to the active site implicated in conferring resistance to existing drugs [3] [5] [8]. Its enduring value lies in validating the structural principles for designing broad-spectrum neuraminidase inhibitors effective against both influenza A and B viruses, including strains resistant to current therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7